![molecular formula C15H16FN3O3S B7189335 N-[2-(1,1-dioxothiolan-3-yl)pyrazol-3-yl]-5-fluoro-2-methylbenzamide](/img/structure/B7189335.png)
N-[2-(1,1-dioxothiolan-3-yl)pyrazol-3-yl]-5-fluoro-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1,1-dioxothiolan-3-yl)pyrazol-3-yl]-5-fluoro-2-methylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a thiolane ring with a dioxo group, and a fluorinated benzamide moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,1-dioxothiolan-3-yl)pyrazol-3-yl]-5-fluoro-2-methylbenzamide typically involves multiple steps, starting with the preparation of the pyrazole and thiolane intermediates. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions. The thiolane ring with a dioxo group can be prepared by oxidizing a thiolane precursor using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
The final step involves coupling the pyrazole and thiolane intermediates with 5-fluoro-2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,1-dioxothiolan-3-yl)pyrazol-3-yl]-5-fluoro-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to modify the pyrazole ring or the benzamide moiety.
Substitution: The fluorine atom on the benzamide ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Reduced pyrazole or benzamide derivatives.
Substitution: Substituted benzamide derivatives with various functional groups.
Scientific Research Applications
N-[2-(1,1-dioxothiolan-3-yl)pyrazol-3-yl]-5-fluoro-2-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[2-(1,1-dioxothiolan-3-yl)pyrazol-3-yl]-5-fluoro-2-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pyrazole ring is known to interact with enzyme active sites, while the fluorinated benzamide moiety enhances binding affinity and specificity. The thiolane ring with a dioxo group may also play a role in modulating the compound’s reactivity and stability.
Comparison with Similar Compounds
N-[2-(1,1-dioxothiolan-3-yl)pyrazol-3-yl]-5-fluoro-2-methylbenzamide can be compared with other similar compounds, such as:
N-[2-(1,1-dioxothiolan-3-yl)pyrazol-3-yl]-2-methylbenzamide: Lacks the fluorine atom, resulting in different chemical properties and biological activities.
N-[2-(1,1-dioxothiolan-3-yl)pyrazol-3-yl]-5-chloro-2-methylbenzamide: Contains a chlorine atom instead of fluorine, which affects its reactivity and binding affinity.
N-[2-(1,1-dioxothiolan-3-yl)pyrazol-3-yl]-5-fluoro-2-ethylbenzamide: Has an ethyl group instead of a methyl group, leading to variations in its chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-(1,1-dioxothiolan-3-yl)pyrazol-3-yl]-5-fluoro-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3S/c1-10-2-3-11(16)8-13(10)15(20)18-14-4-6-17-19(14)12-5-7-23(21,22)9-12/h2-4,6,8,12H,5,7,9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBBXBKWFIRNPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(=O)NC2=CC=NN2C3CCS(=O)(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2-ethylthiomorpholin-4-yl)-N-[3-(1,2,4-oxadiazol-3-yl)phenyl]-2-oxoacetamide](/img/structure/B7189253.png)
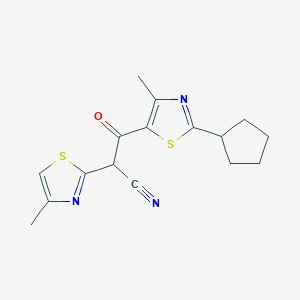
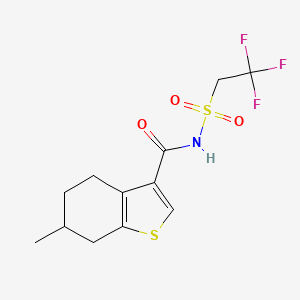

![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[3-(2,2,2-trifluoroethyl)phenyl]acetamide](/img/structure/B7189270.png)
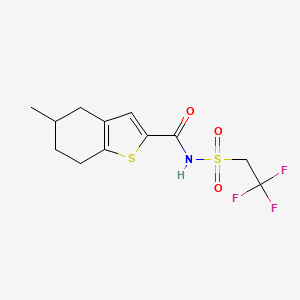
![N-(2,2,2-trifluoroethylsulfonyl)spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxamide](/img/structure/B7189282.png)
![2-(1,3-dioxo-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindol-2-yl)-N-[(2-imidazol-1-ylpyridin-4-yl)methyl]propanamide](/img/structure/B7189296.png)
![1,3-Dimethyl-7-[2-(3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]purine-2,6-dione](/img/structure/B7189314.png)
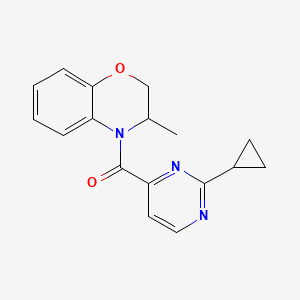
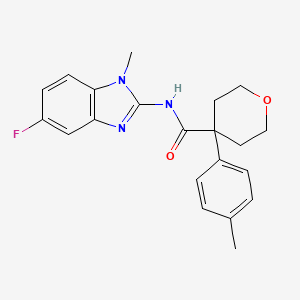
![2-[[4-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]piperazin-1-yl]methyl]quinazolin-4-amine](/img/structure/B7189343.png)
![1-methyl-N-[2-(2-methylimidazol-1-yl)ethyl]pyrazole-4-sulfonamide](/img/structure/B7189351.png)
![1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(2-methoxy-N-methylanilino)ethanone](/img/structure/B7189355.png)
